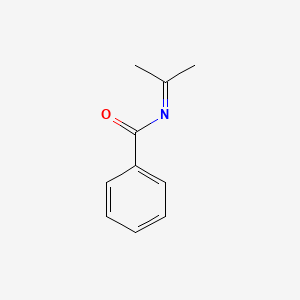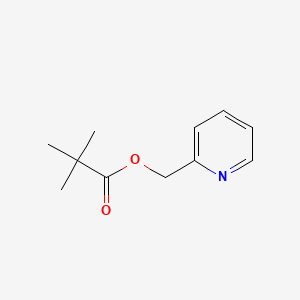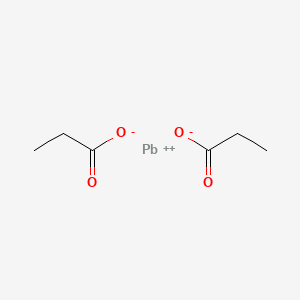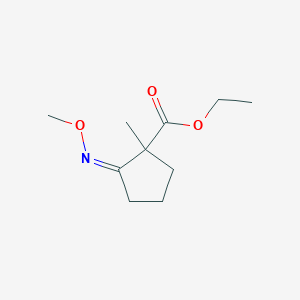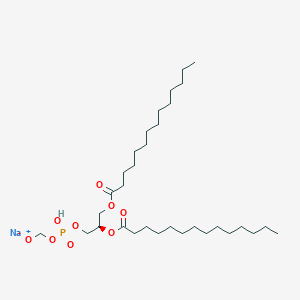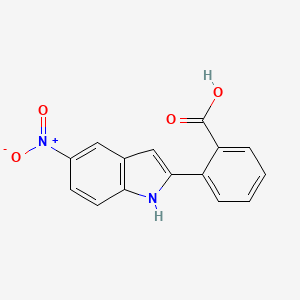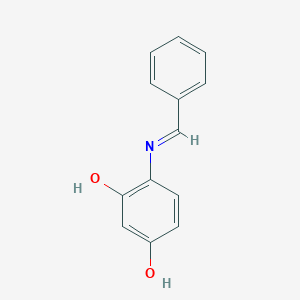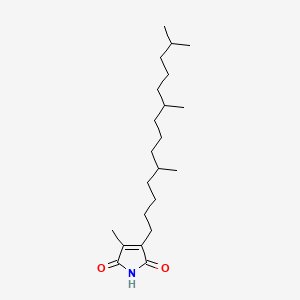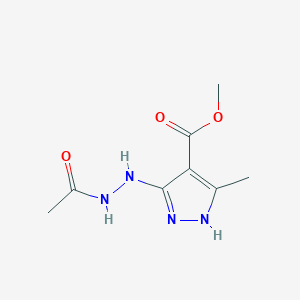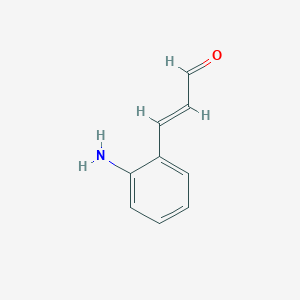
2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) is an organic compound with the molecular formula C9H9NO It is a derivative of propenal (acrolein) with an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) typically involves the reaction of 2-aminobenzaldehyde with acrolein under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A structurally similar compound with a phenyl ring and an aldehyde group.
Benzylideneacetaldehyde: Another related compound with similar functional groups.
Uniqueness
2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(E)-3-(2-aminophenyl)prop-2-enal |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H,10H2/b5-3+ |
InChI Key |
ZSZKASWGDFWFOQ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


